molecular formula C14H11Cl2NO B2954766 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol CAS No. 1232824-56-4

4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol

Cat. No.: B2954766
CAS No.: 1232824-56-4
M. Wt: 280.15
InChI Key: GUWJGODELBZQEH-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of metal (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom . Further structural analysis would require more specific data such as crystallographic or spectroscopic data.

Scientific Research Applications

Synthesis and Characterization

This compound, along with similar imine derivatives, has been synthesized and characterized to explore its structural and chemical properties. For example, Ashfaq et al. (2022) discuss the synthesis, crystal structure, characterization, and computational study of imine derivatives for optoelectronic properties and bioactivity, highlighting their potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022). Similarly, Palreddy et al. (2015) synthesized and characterized novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes, investigating their biological activity (Palreddy et al., 2015).

Corrosion Inhibition

The compound and its derivatives have been explored for their corrosion inhibition potentials. Elemike et al. (2017) and (2019) have detailed studies on the synthesis, characterization, and corrosion inhibition potentials of various Schiff bases, demonstrating their effectiveness in protecting metal surfaces from corrosion (Elemike et al., 2017); (Elemike et al., 2019).

Biological and Computational Studies

Several studies focus on the biological activity and computational analysis of these compounds. Rafique et al. (2022) synthesized 4-aminophenol derivatives, including a similar compound, and evaluated their antimicrobial and antidiabetic activities, also performing DNA interaction studies to highlight their potential as anticancer agents (Rafique et al., 2022).

Optoelectronic Properties

The optoelectronic properties of imine derivatives, including compounds similar to "4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol," are of significant interest. Studies like those by Ashfaq et al. (2022) utilize computational techniques to explore these properties, indicating potential applications in materials science (Ashfaq et al., 2022).

Safety and Hazards

The safety and hazards associated with “4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol” are not specified in the search results. It is mentioned that this compound is for research use only and not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-3-1-10(2-4-12)8-17-9-11-7-13(16)5-6-14(11)18/h1-7,9,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWJGODELBZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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